molecular formula C16H24N2 B8362816 3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane

3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane

Cat. No.: B8362816
M. Wt: 244.37 g/mol
InChI Key: PYJMGJRJRQJILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

3-benzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C16H24N2/c1-16(2)14-8-17-9-15(16)12-18(11-14)10-13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3

InChI Key

PYJMGJRJRQJILE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CNCC1CN(C2)CC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-benzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone (980 mg; 3.26 mmol; from step (c) above) in 1,4-dioxane (25 mL) was added dropwise to a suspension of lithium aluminium hydride (990 mg; 26.1 mmol) in 1,4-dioxane (30 mL) at 0° C. The mixture was refluxed overnight, cooled to 0° C. whereafter water (1.0 mL), 15% aqueous sodium hydroxide (1.0 mL), and more water (3.0 mL), were added sequentially. After stirring for 1 h at 0° C., the mixture was filtered through a small pad of Celite, washing the Celite cake with ethyl acetate (100 mL). The filtrate was evaporated to give the sub-title compound (676 mg; 85% crude yield) as a colourless oil which was used directly in the next step without further purification.
Name
3-benzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.